molecular formula C20H14BrFN6O2 B2842104 5-[(4-Bromophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921510-95-4

5-[(4-Bromophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No. B2842104
CAS RN: 921510-95-4
M. Wt: 469.274
InChI Key: KZAOCUTZXCUOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Bromophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C20H14BrFN6O2 and its molecular weight is 469.274. The purity is usually 95%.
BenchChem offers high-quality 5-[(4-Bromophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(4-Bromophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The research on related compounds often involves the synthesis of triazole derivatives through methods such as CuAAC click reactions, highlighting the environmental friendliness of these processes. For instance, Deswal et al. (2020) described the synthesis of 1-((1-aryl)-1H-1,2,3-triazol-4-yl)methyl-5-fluoroindoline-2,3-diones demonstrating antibacterial and antifungal potency against various strains, suggesting the triazole unit improves potency (Deswal et al., 2020).

Antimicrobial Activities

Another study by Zhao et al. (2012) on 1,2,3-triazole derivatives showed potent antimicrobial activities, indicating the significance of triazoles in developing novel antimicrobial agents (Zhao et al., 2012). Similarly, Silamkoti et al. (2005) synthesized 6-methylpurine nucleoside derivatives with substitutions that showed substrate activity for E. coli PNP, revealing potential applications in suicide gene therapy for cancer (Silamkoti et al., 2005).

Molecular Docking and DFT Study

The incorporation of triazole units has been shown to improve pharmacological activities, supported by molecular docking and density functional theory (DFT) studies. This approach helps in understanding the interaction of these compounds with biological targets and in designing drugs with enhanced efficacy.

Antifungal and Antimicrobial Effects

Studies have also focused on the antifungal and antimicrobial effects of triazole derivatives, indicating their potential in medical and veterinary applications for treating fungal diseases. For example, Ohloblina et al. (2022) investigated the biological activity of triazole derivatives in animal models, highlighting their efficacy in treating purulent wounds and suggesting a wide spectrum of biological activity (Ohloblina et al., 2022).

properties

IUPAC Name

5-[(4-bromophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrFN6O2/c1-26-18-15(17(29)23-20(26)30)27(10-11-2-6-13(21)7-3-11)19-25-24-16(28(18)19)12-4-8-14(22)9-5-12/h2-9H,10H2,1H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAOCUTZXCUOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)F)CC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 41750960

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